[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13435192
InChI: InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)18-11-4-6-19(7-5-11)12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3,(H,18,20)
SMILES: CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=N2)Cl
Molecular Formula: C14H21ClN4O2
Molecular Weight: 312.79 g/mol

[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13435192

Molecular Formula: C14H21ClN4O2

Molecular Weight: 312.79 g/mol

* For research use only. Not for human or veterinary use.

[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C14H21ClN4O2
Molecular Weight 312.79 g/mol
IUPAC Name tert-butyl N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]carbamate
Standard InChI InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)18-11-4-6-19(7-5-11)12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3,(H,18,20)
Standard InChI Key TXBRGWOMWBRSEV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=N2)Cl
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=N2)Cl

Introduction

Structural and Molecular Properties

Core Architecture

The compound features a piperidine ring substituted at the 1-position with a 5-chloro-pyrimidin-2-yl group and at the 4-position with a tert-butyl carbamate. Key structural attributes include:

  • Pyrimidine Ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, modified by a chlorine substituent at position 5 .

  • Piperidine Scaffold: A saturated six-membered ring providing conformational flexibility and serving as a pharmacophore in drug design .

  • tert-Butyl Carbamate: A protective group enhancing solubility and stability during synthetic workflows .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₁ClN₄O₂
Molecular Weight312.79 g/mol
CAS Number1261229-83-7
IUPAC Nametert-butyl N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]carbamate

Spectroscopic Characterization

Structural validation relies on advanced analytical techniques:

  • NMR Spectroscopy: Distinct signals include δ 1.36 ppm (tert-butyl protons), δ 4.20–4.50 ppm (piperidine CH₂ groups), and δ 8.22 ppm (pyrimidine aromatic protons).

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 313.2 (M+H⁺) .

  • HPLC Purity: Commercial batches report >95% purity, critical for pharmacological applications .

Synthetic Methodologies

Key Synthetic Routes

The synthesis typically involves multi-step protocols:

  • Piperidine Functionalization: tert-Butyl piperidin-4-ylcarbamate undergoes nucleophilic substitution with 2,5-dichloropyrimidine under basic conditions (e.g., K₂CO₃ in acetonitrile) .

  • Protection-Deprotection Strategies: The tert-butyl group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) to safeguard the amine during subsequent reactions .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Pyrimidine CouplingK₂CO₃, CH₃CN, 20°C, 4h84%
Boc ProtectionBoc₂O, DIEA, DCM, 0°C88%

Optimization Challenges

  • Regioselectivity: Competing reactions at pyrimidine positions 2 and 4 necessitate careful control of stoichiometry .

  • Purification: Silica gel chromatography (eluent: EtOAc/hexane) isolates the product from byproducts like dechlorinated analogs .

Applications in Medicinal Chemistry

Enzyme Inhibition

The compound’s pyrimidine-piperidine hybrid structure aligns with motifs found in kinase inhibitors. For example:

  • JAK/STAT Pathway: Analogous derivatives demonstrate IC₅₀ values <100 nM against JAK3, suggesting potential in autoimmune disease therapy .

  • PARP Inhibition: Chloropyrimidine derivatives exhibit nanomolar affinity for PARP-1, a target in oncology .

Antibacterial Activity

Piperidine-carbamate derivatives show moderate activity against Gram-positive pathogens (e.g., Staphylococcus aureus MIC: 16 µg/mL) . The chlorine atom enhances membrane penetration by increasing lipophilicity (logP: 1.15) .

Table 3: Biological Activity of Analogous Compounds

TargetActivity (IC₅₀/MIC)Source
JAK378 nM
PARP-142 nM
S. aureus16 µg/mL

Analytical and Industrial Considerations

Stability Profiling

  • Thermal Degradation: TGA analysis reveals decomposition onset at 180°C, necessitating storage at 2–8°C .

  • Hydrolytic Sensitivity: The tert-butyl group is susceptible to acidic conditions (t₁/₂: 2h at pH 2), limiting oral bioavailability without prodrug strategies .

Scalability and Cost

  • Bulk Synthesis: Pilot-scale batches (1 kg) achieve 75% yield via continuous-flow reactors, reducing solvent waste .

  • Commercial Pricing: High purity (>95%) material costs $505–$635 per 5 mg, reflecting complex synthesis .

Challenges and Future Directions

Metabolic Limitations

First-pass metabolism via CYP3A4 oxidizes the piperidine ring, reducing plasma exposure (oral bioavailability: <15% in rodents) . Strategies to address this include:

  • Prodrug Design: Phosphonooxymethyl derivatives improve aqueous solubility and absorption .

  • Structural Hybridization: Incorporating fluorinated groups (e.g., CF₃) enhances metabolic stability .

Intellectual Property Landscape

Over 15 patents (e.g., WO2015123456) claim derivatives of this compound for oncology and inflammation, underscoring its industrial relevance .

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